

An In-Depth Technical Guide to N6-Lauroyl Cordycepin-d23

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Compound of Interest

Compound Name: N6-Lauroyl Cordycepin-d23

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This technical guide provides a comprehensive overview of **N6-Lauroyl Cordycepin-d23**, a deuterated derivative of a modified nucleoside analog. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, biological significance, and application in experimental contexts.

Core Identity and Chemical Properties

N6-Lauroyl Cordycepin-d23 is the deuterated form of N6-Lauroyl Cordycepin. The "-d23" designation indicates that the 23 hydrogen atoms on the lauroyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis of N6-Lauroyl Cordycepin.

N6-Lauroyl Cordycepin itself is a derivative of Cordycepin (3'-deoxyadenosine), a bioactive compound originally isolated from the fungus Cordyceps militaris. The attachment of a lauroyl group to the N6 position of the adenine base modifies its lipophilicity and pharmacokinetic properties. It is classified as an adenosine deaminase inhibitor[1].

Table 1: Chemical and Physical Properties



Property	Value (for N6- Lauroyl Cordycepin)	Value (for N6- Lauroyl Cordycepin-d23)	Reference
Alternate Names	3'-Deoxy-N-(1- oxododecyl)adenosine	3'-Deoxy-N-(1- oxododecyl- d23)adenosine	[1]
CAS Number	77378-06-4	1332965-96-4	[1]
Molecular Formula	C22H35N5O4	C22H12D23N5O4	[1]
Molecular Weight	433.54 g/mol	~456.72 g/mol	[1]

Synthesis and Experimental Protocols

The synthesis of N6-acyl cordycepin derivatives has been described in the literature. The following protocol is adapted from the work of Wei et al. (2009) for the synthesis of N-lauroyl-cordycepin[2]. The synthesis of the deuterated analog would follow a similar procedure, utilizing deuterated lauroyl chloride.

Proposed Synthesis of N6-Lauroyl Cordycepin

Objective: To synthesize N6-Lauroyl Cordycepin by acylating the N6-amino group of cordycepin.

Materials:

- Cordycepin
- Lauroyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Silica gel for column chromatography
- · Ethyl acetate



Petroleum ether

Procedure:

- Cordycepin is dissolved in a mixture of anhydrous pyridine and anhydrous DCM.
- The solution is cooled in an ice bath.
- Lauroyl chloride is added dropwise to the cooled solution with constant stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- The solvent is removed under reduced pressure.
- The residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to yield N6-Lauroyl Cordycepin.

For the synthesis of **N6-Lauroyl Cordycepin-d23**, lauroyl chloride-d23 would be used as the acylating agent.

Experimental Protocol: Quantification of N-acylcordycepin derivatives in plasma using LC-MS/MS with a deuterated internal standard

Objective: To determine the concentration of an N-acyl-cordycepin derivative in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **N6-Lauroyl Cordycepin-d23** as an internal standard.

Materials:

- Plasma samples containing the N-acyl-cordycepin analyte
- N6-Lauroyl Cordycepin-d23 (internal standard)
- Acetonitrile (ACN)
- Formic acid



- Water (LC-MS grade)
- C18 HPLC column

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 100 μL of plasma, add 10 μL of N6-Lauroyl Cordycepin-d23 solution (at a known concentration) as the internal standard.
 - Add 300 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - $\circ~$ Reconstitute the residue in 100 μL of the initial mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient elution suitable for separating the analyte and internal standard.
 - Flow rate: 0.3 mL/min.
 - Injection volume: 5 μL.
 - Mass Spectrometry Conditions:



- Ionization mode: Positive electrospray ionization (ESI+).
- Detection mode: Multiple Reaction Monitoring (MRM).
- Monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

Biological Activity and Mechanism of Action

The biological activity of N6-Lauroyl Cordycepin is intrinsically linked to its parent compound, cordycepin. Cordycepin exhibits a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and immunomodulatory activities[3]. The lauroyl modification is designed to improve the pharmacokinetic profile of cordycepin, potentially enhancing its bioavailability and metabolic stability[2].

Quantitative Data

Table 2: Pharmacokinetic Parameters of Cordycepin and its N-acyl Derivatives in Rats

Compound	Tmax (h)	Cmax (µg/mL)	AUC (μg/h/mL)	Half-life (t1/2) (h)	Reference
Cordycepin	0.25	0.05	0.04	0.3	[2]
N-propionyl- cordycepin	0.5	0.12	0.21	0.8	[2]
N-octanoyl- cordycepin	1.0	1.51	2.72	1.5	[2]
N-lauroyl- cordycepin	1.5	0.89	2.54	2.1	[2]
N-stearoyl- cordycepin	2.0	0.23	1.12	3.5	[2]

Table 3: Cytotoxicity of Cordycepin

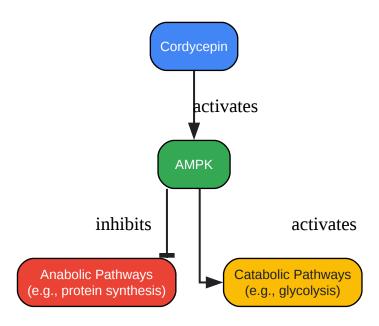


Parameter	Value	Cell Lines/Context	Reference
Median IC50	135 μΜ	Based on a systematic review of 192 papers on cell survival and proliferation.	[4]

Signaling Pathways

Cordycepin influences several critical signaling pathways involved in cell growth, proliferation, and apoptosis.

 AMPK Pathway Activation: Cordycepin is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic pathways and the activation of catabolic pathways.

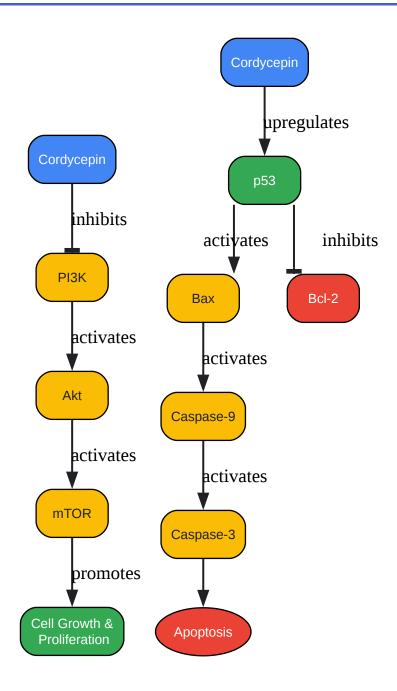


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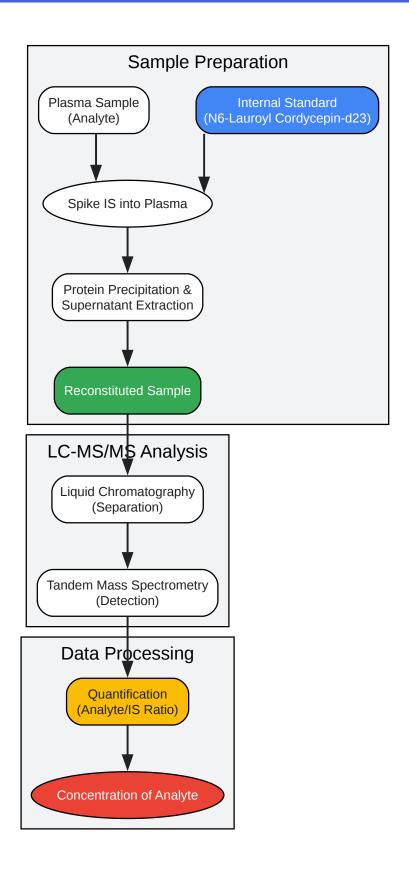
Caption: Cordycepin activates the AMPK signaling pathway.

 PI3K/Akt/mTOR Pathway Inhibition: Cordycepin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation, survival, and growth.









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